1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC16391259
Molecular Formula: C17H20N4O2
Molecular Weight: 312.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O2 |
|---|---|
| Molecular Weight | 312.37 g/mol |
| IUPAC Name | 1-[6-(4-methylanilino)pyrimidin-4-yl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H20N4O2/c1-12-2-4-14(5-3-12)20-15-10-16(19-11-18-15)21-8-6-13(7-9-21)17(22)23/h2-5,10-11,13H,6-9H2,1H3,(H,22,23)(H,18,19,20) |
| Standard InChI Key | VHCBPBBQLUUCBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCC(CC3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is formally designated as 1-[6-(4-methylanilino)pyrimidin-4-yl]piperidine-4-carboxylic acid under IUPAC rules . Its molecular formula, C₁₇H₂₀N₄O₂, corresponds to a molecular weight of 312.37 g/mol, as calculated via PubChem’s standardized algorithms . Key synonyms include:
Structural Architecture
The molecule comprises two fused heterocyclic systems (Figure 1):
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Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4. The 4-position is substituted with a piperidine moiety, while the 6-position bears a 4-methylphenylamino group.
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Piperidine ring: A six-membered saturated ring with a carboxylic acid (-COOH) at the 4-position.
The SMILES string (CC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCC(CC3)C(=O)O) confirms connectivity, highlighting the para-methyl substitution on the aniline group .
Table 1: Comparative Analysis of Related Piperidine-Pyrimidine Derivatives
Synthesis and Physicochemical Properties
Synthetic Routes
While no explicit synthesis is documented for this compound, analogous piperidine-pyrimidine derivatives are typically synthesized via:
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Buchwald-Hartwig coupling: Palladium-catalyzed amination of 4-chloropyrimidine with 4-methylaniline to install the aryl amino group .
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Piperidine ring functionalization: Subsequent alkylation or condensation reactions introduce the carboxylic acid moiety at the piperidine’s 4-position .
Reaction optimization likely involves temperature-controlled steps (80–120°C) and ligands such as Xantphos to enhance coupling efficiency .
Physicochemical Profiling
Key properties inferred from structural analogs include:
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logP: Estimated at 2.1–2.5 (moderate lipophilicity, suitable for blood-brain barrier penetration).
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Acid dissociation constant (pKa): The carboxylic acid group confers a pKa ~4.5, promoting ionization at physiological pH .
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Aqueous solubility: Limited (~0.1 mg/mL) due to aromatic stacking; formulation with cyclodextrins or nanoparticles may improve bioavailability .
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